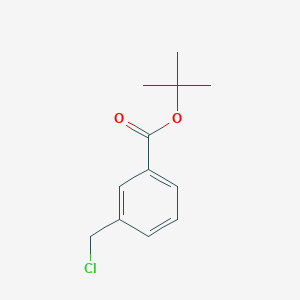

Tert-butyl 3-(chloromethyl)benzoate

Description

Contextualization within Benzoate (B1203000) Ester and Benzyl (B1604629) Halide Chemistry

The chemical behavior of tert-butyl 3-(chloromethyl)benzoate (B8533320) is best understood by considering its two primary functional groups. Benzoate esters are derivatives of benzoic acid and are known for their relative stability. nih.gov The ester group can undergo hydrolysis to the corresponding carboxylic acid and alcohol, or it can be converted into other functional groups such as amides through aminolysis. libretexts.org The bulky tert-butyl group in tert-butyl 3-(chloromethyl)benzoate provides steric hindrance, which can influence the reactivity of the ester functionality.

The second key functional group is the benzyl halide, specifically a chloromethyl group attached to the benzene (B151609) ring. Benzyl halides are notably reactive in nucleophilic substitution reactions due to the stability of the resulting benzylic carbocation intermediate. This high reactivity allows for the facile introduction of a wide array of nucleophiles at the benzylic position.

Significance as a Key Synthetic Intermediate in Organic Synthesis

The dual functionality of this compound makes it a valuable intermediate in multi-step organic syntheses. The chloromethyl group can serve as a reactive handle for the attachment of various molecular fragments through nucleophilic substitution. Following this modification, the tert-butyl ester group can be selectively removed or transformed under different reaction conditions, providing a route to a variety of substituted benzoic acid derivatives.

For instance, the benzyl halide moiety can react with a nucleophile, and the resulting product can then be subjected to hydrolysis of the ester to yield a substituted benzoic acid. This two-step process allows for the creation of molecules with specific substitution patterns that might be difficult to achieve through direct functionalization of benzoic acid itself.

Overview of Current Research Directions and Gaps

Current research involving benzoate esters and benzyl halides continues to explore new catalytic methods and reaction pathways. For example, recent studies have focused on the development of novel catalysts for the efficient acylation of alcohols to form benzoates. organic-chemistry.org Additionally, research into the hydrohalogenation of allyl carboxylates, which can produce related alkyl halide structures, highlights the ongoing interest in accessing these motifs through innovative synthetic strategies. acs.org

While the fundamental reactivity of benzoate esters and benzyl halides is well-established, there remain opportunities for further investigation. A significant area of interest is the development of more selective and environmentally benign methods for the transformation of these functional groups. For this compound specifically, further exploration of its utility in the synthesis of novel materials, pharmaceuticals, and agrochemicals represents a promising avenue for future research. The development of catalytic systems that can differentiate between the two functional groups with high selectivity would be particularly valuable.

Properties

IUPAC Name |

tert-butyl 3-(chloromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCMVQWHGXGANS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625733 | |

| Record name | tert-Butyl 3-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220510-74-7 | |

| Record name | tert-Butyl 3-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloromethyl-benzoic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Tert Butyl 3 Chloromethyl Benzoate

Esterification Routes for Benzoyl Chloride Derivatives

The formation of the tert-butyl ester bond from an acid chloride is a common transformation in organic synthesis. This approach begins with a benzene (B151609) ring already possessing the chloromethyl group and focuses on attaching the bulky tert-butyl ester functionality.

Formation via 3-(chloromethyl)benzoyl chloride and tert-butanol (B103910)

The direct reaction between 3-(chloromethyl)benzoyl chloride and tert-butanol represents a straightforward method for synthesizing the target compound. This esterification typically involves the nucleophilic attack of the hydroxyl group of tert-butanol on the electrophilic carbonyl carbon of the acid chloride. The reaction releases hydrogen chloride (HCl) as a byproduct.

Due to the steric hindrance of the tertiary alcohol (tert-butanol), this reaction can be sluggish. To facilitate the process and neutralize the HCl generated, a non-nucleophilic base is often employed. Tertiary amines, such as triethylamine or pyridine, are commonly used to scavenge the HCl, driving the reaction to completion. researchgate.netorganic-chemistry.org While effective for primary and secondary alcohols, tertiary alcohols like tert-butanol may exhibit lower reactivity under these conditions. organic-chemistry.org

Alternative methods for esterifying hindered alcohols involve the use of activating agents. For instance, a patent describes a process for a similar compound, tert-butyl 4-(chloromethyl)benzoate, where 4-(chloromethyl)benzoic acid is first converted to the acid chloride using thionyl chloride, and then reacted with potassium tert-butoxide to form the ester. google.com This approach utilizes a more reactive nucleophile (the tert-butoxide anion) to overcome the steric hindrance.

Table 1: Reaction Conditions for Esterification of Benzoyl Chloride Derivatives

| Acyl Chloride | Alcohol/Nucleophile | Catalyst/Base | Solvent | Key Conditions | Yield |

|---|---|---|---|---|---|

| Benzoyl Chloride | Butanol | Triethylamine | Dichloromethane | General base-catalyzed mechanism at 0°C | N/A |

| Benzoyl Chloride | Various Alcohols | TMEDA | N/A | Rapid acylation at -78°C | Excellent |

| 4-(chloromethyl)benzoyl chloride (from acid) | Potassium tert-butoxide | N/A | Methyl tert-butyl ether (MTBE) | Reaction at -5°C to 10°C | 86% |

Catalytic Esterification Methods

Catalytic methods can enhance the efficiency of esterification, particularly with challenging substrates like tertiary alcohols. While traditional acid catalysis (e.g., sulfuric acid) is often incompatible with tert-butanol due to the alcohol's propensity to dehydrate and form isobutene, other catalytic systems have been developed.

Amine-based catalysts, such as 4-(dimethylamino)pyridine (DMAP), are known to accelerate acylation reactions. Studies on the amine-catalyzed reactions of benzoyl chloride have elucidated the mechanisms, which can proceed through nucleophilic, specific-base, or general-base catalysis depending on the reactants and conditions. researchgate.netacs.org Another study demonstrated that N,N,N′,N′-tetramethylethylenediamine (TMEDA) can promote very fast and high-yielding benzoylation of alcohols, although tertiary alcohols were found to be unreactive under the reported conditions, suggesting a high degree of chemoselectivity. organic-chemistry.org

Chloromethylation of Benzoic Acid Derivatives

An alternative strategy involves introducing the chloromethyl group onto a pre-existing tert-butyl benzoate (B1203000) ring. This is achieved through an electrophilic aromatic substitution reaction known as chloromethylation.

Electrophilic Chloromethylation of tert-Butyl Benzoate Analogs

The chloromethylation of aromatic compounds is often accomplished via the Blanc reaction, which utilizes formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.orgsciencemadness.orglibretexts.org This reaction introduces a chloromethyl (-CH₂Cl) group onto the aromatic ring. When applied to tert-butyl benzoate, the aromatic ring acts as the nucleophile, attacking an electrophilic species generated from the chloromethylating agents.

The reaction is generally effective for a range of aromatic substrates. However, the reactivity of the aromatic ring is crucial. Electron-donating groups on the ring facilitate the reaction, while electron-withdrawing groups tend to decrease the reaction rate and yield. jk-sci.com A patent for a related process notes that chloromethylation of benzoate derivatives is challenging because the ester group deactivates the aromatic ring. google.com To overcome this, specific conditions, such as using paraformaldehyde and a strong Lewis acid like aluminum chloride, can be employed. google.com

Influence of Aromatic Ring Substituents on Regioselectivity (meta-position)

In electrophilic aromatic substitution, the existing substituent on the benzene ring dictates the position of the incoming electrophile. The tert-butoxycarbonyl group (-COOtBu) of tert-butyl benzoate is an electron-withdrawing group. latech.eduucalgary.ca This is due to the electronegativity of the oxygen atoms and the resonance delocalization of the ring's π-electrons into the carbonyl group.

Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta position. wikipedia.orgwikipedia.org This is because the carbocation intermediates (arenium ions) formed from ortho and para attack are significantly destabilized. In the resonance structures for ortho and para attack, one contributor places the positive charge on the carbon atom directly bonded to the electron-withdrawing ester group, which is highly unfavorable. The intermediate from meta attack avoids this destabilizing arrangement, making it the lower-energy pathway. latech.eduwikipedia.org Therefore, the chloromethylation of tert-butyl benzoate is expected to yield predominantly the meta-substituted product, tert-butyl 3-(chloromethyl)benzoate (B8533320).

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Reactivity Effect | Directing Influence | Example Groups |

|---|---|---|---|---|

| Activating | Electron-Donating (EDG) | Activating | Ortho, Para | -OH, -NH₂, -OR, -Alkyl |

| Deactivating | Electron-Withdrawing (EWG) | Deactivating | Meta | -NO₂, -SO₃H, -CN, -COR, -CO₂R |

| Deactivating (Halogens) | Electron-Withdrawing (Inductive) | Deactivating | Ortho, Para | -F, -Cl, -Br, -I |

Role of Lewis Acid Catalysis in Chloromethylation

Lewis acids are essential catalysts in Friedel-Crafts-type reactions, including the Blanc chloromethylation. libretexts.orgorganic-chemistry.org Their primary function is to generate a potent electrophile that can be attacked by the aromatic ring. quora.comvedantu.com In the context of the Blanc reaction using formaldehyde and HCl, a Lewis acid like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) coordinates with the oxygen atom of formaldehyde. sciencemadness.orgalfa-chemistry.com

This coordination, along with protonation by the acidic medium, makes the carbonyl carbon significantly more electrophilic. wikipedia.orglibretexts.orgwikiwand.com The aromatic ring then attacks this activated species. The resulting benzyl (B1604629) alcohol intermediate is rapidly converted to the final chloromethyl product under the reaction conditions. wikipedia.orgsciencemadness.org Alternatively, the Lewis acid may facilitate the formation of a chlorocarbenium cation (ClCH₂⁺), which then acts as the electrophile. wikipedia.orgwikiwand.com The choice of Lewis acid can be critical; for deactivated substrates like benzoate esters, a stronger Lewis acid such as AlCl₃ may be required to achieve a reasonable reaction rate. google.comquora.com The catalyst essentially increases the electrophilicity of the chloromethylating agent, enabling it to react with the electron-deficient aromatic ring of the benzoate ester. vedantu.comyoutube.com

Derivatization from Related Halomethylbenzoates

The conversion of pre-existing halomethylbenzoates serves as a direct and common approach to obtaining tert-butyl 3-(chloromethyl)benzoate. These methods leverage foundational organic reactions, including transesterification and nucleophilic acyl substitution.

Synthesis via Methyl 3-(chloromethyl)benzoate Conversion

One of the most straightforward methods for preparing tert-butyl esters is through the transesterification of their corresponding methyl esters. In this process, methyl 3-(chloromethyl)benzoate is reacted with a tert-butoxide salt, typically potassium tert-butoxide, in an anhydrous solvent. The reaction mechanism involves the nucleophilic attack of the tert-butoxide ion on the carbonyl carbon of the methyl ester, leading to a tetrahedral intermediate. The subsequent elimination of the methoxide ion yields the desired this compound and methanol as a byproduct. To drive the equilibrium towards the product, it is often advantageous to use an excess of the tert-butoxide reagent or to remove the methanol as it is formed.

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | Methyl 3-(chloromethyl)benzoate | The methyl ester precursor. |

| Reagent | Potassium tert-butoxide (KOt-Bu) | Source of the tert-butyl group and strong base catalyst. |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Provides an inert medium for the reaction. |

| Temperature | Room Temperature to Reflux | To achieve a reasonable reaction rate. |

| Reaction Time | 2-12 hours | Dependent on temperature and substrate reactivity. |

Nucleophilic Substitution of Bromomethyl Precursors

An analogous and highly effective strategy involves the use of a more reactive acyl halide precursor, such as 3-(chloromethyl)benzoyl chloride. This intermediate can be synthesized from 3-(chloromethyl)benzoic acid by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with tert-butanol or a tert-butoxide salt.

The reaction of 3-(chloromethyl)benzoyl chloride with potassium tert-butoxide is a rapid and often high-yielding nucleophilic acyl substitution. The bulky tert-butoxide anion acts as a potent nucleophile, attacking the carbonyl carbon of the acyl chloride. masterorganicchemistry.com The chloride ion is an excellent leaving group, facilitating the formation of the final ester product. This method is often preferred for research-scale synthesis due to the high reactivity of the acyl chloride intermediate and the generally clean conversion to the desired product. nbinno.comnbinno.com While the title compound contains a chloromethyl group, this pathway can also be adapted from bromomethyl precursors, such as 3-(bromomethyl)benzoyl chloride, which would undergo the same esterification process.

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | 3-(Chloromethyl)benzoyl chloride | Highly reactive acyl halide intermediate. |

| Reagent | Potassium tert-butoxide or tert-Butanol/Pyridine | Nucleophile for ester formation. |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Inert solvent that dissolves reactants. |

| Temperature | 0 °C to Room Temperature | To control the exothermic reaction. google.com |

| Work-up | Aqueous wash to remove salts | Purification of the final product. |

Alternative Synthetic Pathways

Beyond the direct derivatization of existing benzoates, alternative strategies involving the construction of the molecule from simpler precursors offer flexibility and can be adapted for various substitution patterns.

Oxidative Methyl-Esterification Strategies

Oxidative esterification provides a method to convert an aldehyde directly into an ester without first isolating the corresponding carboxylic acid. For the synthesis of this compound, this pathway could commence with 3-(chloromethyl)benzaldehyde. In this approach, the aldehyde is oxidized in the presence of tert-butanol. Various oxidizing agents can be employed, and some protocols use a combination of reagents to generate a reactive acyl intermediate in situ, which is then trapped by the alcohol. arkat-usa.org For instance, a system using an oxidant like N-bromosuccinimide (NBS) or a hypervalent iodine reagent in the presence of tert-butanol could achieve this transformation. arkat-usa.org While effective, this method's applicability can be limited by the compatibility of the chloromethyl group with the specific oxidizing conditions chosen.

Functionalization of Aromatic Hydrocarbons

A more fundamental approach begins with a simple aromatic hydrocarbon, such as 3-methyltoluene. This multi-step synthesis involves the sequential introduction of the required functional groups. A plausible synthetic sequence is as follows:

Oxidation: 3-Methyltoluene is first oxidized to 3-methylbenzoic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.

Esterification: The resulting 3-methylbenzoic acid is then converted to tert-butyl 3-methylbenzoate. This can be achieved by forming the acyl chloride with thionyl chloride followed by reaction with potassium tert-butoxide, as described previously.

Halogenation: The final and key step is the selective halogenation of the benzylic methyl group. This is typically accomplished through a free-radical chain reaction. google.com The reaction of tert-butyl 3-methylbenzoate with a halogenating agent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile) and light (hν) or heat selectively chlorinates the methyl group to yield this compound. google.com Careful control of the reaction conditions is necessary to prevent over-halogenation.

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | tert-Butyl 3-methylbenzoate | The ester precursor to be chlorinated. |

| Reagent | N-Chlorosuccinimide (NCS) | Provides a source of chlorine radicals. |

| Initiator | Benzoyl peroxide or AIBN | Initiates the radical chain reaction. |

| Solvent | Carbon tetrachloride (CCl₄) or Benzene | Inert solvent for radical reactions. |

| Energy Source | Heat (Δ) or UV light (hν) | To promote homolytic cleavage of the initiator. |

Optimization of Synthetic Conditions for Research Scale

For research-scale synthesis, where purity and yield are paramount, the optimization of reaction conditions is critical. The esterification of 3-(chloromethyl)benzoic acid (or its acyl chloride) is often the most practical route, and several parameters can be fine-tuned. repec.orgmdpi.com

Solvent Choice: Anhydrous, non-protic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are preferred to prevent unwanted side reactions with water or the solvent itself.

Temperature Control: The initial formation of the acyl chloride from the carboxylic acid using thionyl chloride is often performed at room temperature or with gentle heating. However, the subsequent reaction with potassium tert-butoxide is highly exothermic and typically requires cooling to between -10 °C and 10 °C during the addition of the reagent to prevent side reactions and ensure safety. google.com

Reagent Addition: Slow, dropwise addition of reagents like thionyl chloride and potassium tert-butoxide solution is crucial for maintaining temperature control and minimizing the formation of impurities. google.com

Stoichiometry: While a 1:1 stoichiometry is theoretically required, a slight excess of the tert-butoxide reagent may be used to ensure complete conversion of the acyl chloride intermediate.

Reaction Time: Reaction times are monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion, avoiding prolonged reaction times that could lead to product degradation or side-product formation.

Work-up and Purification: The work-up procedure is vital for isolating a pure product. It typically involves quenching the reaction with water or a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining acid or acyl chloride. This is followed by extraction of the product into an organic solvent, washing the organic layer to remove water-soluble impurities, drying over an anhydrous salt (like MgSO₄ or Na₂SO₄), and finally, removal of the solvent under reduced pressure. Further purification, if necessary, can be achieved by column chromatography.

Investigation of Solvent Systems and Their Impact on Yield and Purity

The choice of solvent is critical in the synthesis of this compound as it can significantly influence the reaction rate, yield, and purity of the final product. A suitable solvent should dissolve the reactants, be inert to the reaction conditions, and facilitate the separation of the product.

For the synthesis of the isomeric tert-butyl 4-(chloromethyl)benzoate, various organic solvents have been investigated, including dichloromethane, and chloroform. google.com These chlorinated solvents are effective in dissolving the starting materials and intermediates. The selection of the solvent can impact the reaction medium's polarity and boiling point, thereby affecting the reaction kinetics and the potential for side reactions.

An investigation into the synthesis of tert-butyl 4-(chloromethyl)benzoate provides a basis for selecting appropriate solvents for the 3-isomer. In one described synthesis of the 4-isomer, dichloromethane was used as the solvent for the reaction between 4-chloromethyl benzoic acid, thionyl chloride, and subsequently potassium tert-butoxide. google.com

Below is an interactive data table illustrating the potential impact of different solvent systems on the synthesis, based on analogous reactions.

| Solvent System | Reactant Solubility | Reaction Environment | Potential Impact on Yield and Purity |

| Dichloromethane | Good | Provides a non-polar environment suitable for the reaction. | Can lead to high yields and purity due to good solubility of reactants and minimal side reactions. |

| Chloroform | Good | Similar to dichloromethane, offering a non-polar medium. | May offer comparable results to dichloromethane in terms of yield and purity. |

Temperature and Reaction Time Profiling

Temperature and reaction time are crucial parameters that require careful optimization to achieve the desired product yield and purity while minimizing the formation of byproducts.

In a synthetic procedure for tert-butyl 4-(chloromethyl)benzoate, the initial reaction of 4-chloromethyl benzoic acid with thionyl chloride is conducted at a low temperature, between -10°C and 10°C. google.com The subsequent addition of potassium tert-butoxide is also performed at a controlled temperature, not exceeding 30°C. google.com The reaction is then allowed to proceed at room temperature. google.com The total reaction time for the acyl chloride formation is typically 2 to 4 hours, followed by an additional 2 to 4 hours for the esterification step. google.com

This temperature and time profile for the 4-isomer suggests that a similar approach would be beneficial for the synthesis of this compound to control the exothermic nature of the reactions and prevent degradation of the product.

The following table outlines a potential temperature and reaction time profile for the synthesis of this compound, based on the synthesis of its para-isomer.

| Reaction Step | Temperature Range | Reaction Time | Rationale |

| Acyl chloride formation | -10°C to 10°C | 2 - 4 hours | To control the exothermic reaction between 3-(chloromethyl)benzoic acid and thionyl chloride. |

| Esterification | Below 30°C (addition), then room temperature | 2 - 4 hours | To manage the reactivity of potassium tert-butoxide and drive the reaction to completion. |

Catalyst Loading and Recyclability Studies

While the described synthesis of the analogous tert-butyl 4-(chloromethyl)benzoate from the acid chloride does not involve a traditional catalyst, other esterification methods often do. For instance, the direct esterification of a carboxylic acid with an alcohol can be catalyzed by a strong acid like sulfuric acid. In such cases, the catalyst loading is a key parameter to optimize.

Generally, in acid-catalyzed esterifications, the amount of catalyst is kept low to avoid unwanted side reactions and to simplify the purification process. Catalyst recyclability is an important consideration for developing sustainable and cost-effective synthetic processes. However, in the context of using a stoichiometric reagent like thionyl chloride to form the acid chloride, which then reacts with a strong base like potassium tert-butoxide, the concept of catalytic loading and recyclability is not directly applicable. google.com

Advanced Purification Techniques in Compound Synthesis

The purification of the crude product is a critical step to obtain this compound of high purity, suitable for its intended applications. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvent. Advanced purification techniques such as chromatographic separation and recrystallization are employed to remove these impurities.

Chromatographic Separation Methodologies

Chromatography is a powerful technique for separating and purifying compounds based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like this compound, normal-phase or reversed-phase column chromatography can be effective.

In a typical normal-phase column chromatography setup, a polar stationary phase like silica gel is used with a non-polar mobile phase (eluent), such as a mixture of hexane and ethyl acetate. The separation is based on the polarity of the compounds, with less polar compounds eluting faster than more polar ones. The choice of the eluent system and its composition is crucial for achieving good separation.

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).

Mobile Phase: A gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity to elute the desired compound.

The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Recrystallization and Crystallization Protocols

Recrystallization is a widely used technique for purifying solid compounds. The principle of recrystallization is based on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

For the purification of this compound, a suitable solvent or a mixture of solvents needs to be identified. This is often done empirically by testing the solubility of the crude product in various solvents. Potential solvents for recrystallization could include alkanes (e.g., hexane), aromatic hydrocarbons (e.g., toluene), or mixtures of a good solvent (in which the compound is highly soluble) and a poor solvent (in which the compound is sparingly soluble).

A general recrystallization protocol would involve:

Dissolving the crude solid in a minimum amount of a hot, appropriate solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly to induce crystallization of the pure compound.

Collecting the crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering impurities.

Drying the crystals to remove any residual solvent.

The purity of the recrystallized product can be assessed by techniques such as melting point determination and chromatographic analysis.

Chemical Reactivity and Transformation Studies of Tert Butyl 3 Chloromethyl Benzoate

Nucleophilic Substitution Reactions at the Chloromethyl Group

The presence of the chloromethyl group makes the compound an excellent electrophile for a variety of nucleophiles. The benzylic position of the carbon-chlorine bond enhances its reactivity towards SN2 reactions, allowing for the formation of new carbon-heteroatom and carbon-carbon bonds.

Tert-butyl 3-(chloromethyl)benzoate (B8533320) readily reacts with oxygen-based nucleophiles to form ethers and alcohols. The hydrolysis of the chloromethyl group with water leads to the formation of tert-butyl 3-(hydroxymethyl)benzoate . Similarly, reactions with alcohols (alkoxides) or phenols (phenoxides) yield the corresponding ether derivatives. These reactions typically proceed under basic conditions to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity.

Table 1: Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Water (H₂O) | Hydrolysis | tert-Butyl 3-(hydroxymethyl)benzoate |

| Alcohol (R-OH) | NaH, THF | tert-Butyl 3-(alkoxymethyl)benzoate |

Nitrogen-based nucleophiles, such as primary and secondary amines, react efficiently with the chloromethyl group to form the corresponding aminomethyl derivatives. This reaction is a common method for introducing a protected aminomethylphenyl moiety into a larger molecule. The product of the reaction with ammonia or a primary amine is a secondary or tertiary amine, respectively, such as tert-butyl 3-(aminomethyl)benzoate sigmaaldrich.comsinfoochem.com. Another important nitrogen nucleophile is the azide ion (N₃⁻), which displaces the chloride to form tert-butyl 3-(azidomethyl)benzoate. This azide derivative is a versatile intermediate that can be subsequently reduced to the primary amine or used in cycloaddition reactions.

Table 2: Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Ammonia (NH₃) | Ethanolic solution | tert-Butyl 3-(aminomethyl)benzoate |

| Primary Amine (R-NH₂) | K₂CO₃, Acetonitrile (B52724) | tert-Butyl 3-((alkylamino)methyl)benzoate |

Sulfur-based nucleophiles are known for their high nucleophilicity, and they react readily with benzylic halides libretexts.orgmsu.edu. Thiolates (RS⁻), generated by treating a thiol with a base, displace the chloride from tert-butyl 3-(chloromethyl)benzoate to form thioethers (sulfides). These reactions are typically fast and high-yielding. This transformation is a reliable method for forming a carbon-sulfur bond.

Table 3: Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Sodium Thiolate (NaSR) | Ethanol | tert-Butyl 3-((alkylthio)methyl)benzoate |

The formation of carbon-carbon bonds can be achieved using various carbon-based nucleophiles. While Grignard reagents (RMgX) are powerful carbon nucleophiles, their high basicity can lead to side reactions with the ester group mnstate.edu. However, under carefully controlled conditions, they can react with the chloromethyl group. Softer, less basic carbon nucleophiles like enolates (derived from ketones or esters) and organocuprates (R₂CuLi) are often preferred for their higher selectivity in SN2 reactions with alkyl halides in the presence of an ester. For instance, the reaction with an enolate generated from a β-ketoester can be used to synthesize more complex carbon skeletons.

Table 4: Reactions with Carbon-Based Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Malonic Ester Enolate | NaOEt, Ethanol | Diethyl 2-((3-(tert-butoxycarbonyl)benzyl)malonate |

Aromatic Ring Functionalization and Modification

The benzene (B151609) ring of this compound can undergo various modifications, primarily through electrophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) introduces a new substituent onto the aromatic ring by replacing a hydrogen atom. wikipedia.org The rate and position of this substitution are governed by the two groups already present: the tert-butoxycarbonyl group (-COOBut) and the chloromethyl group (-CH₂Cl).

Directing Effects : The tert-butoxycarbonyl group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position (C5). The chloromethyl group is weakly deactivating but directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

Given that the two groups are in a 1,3 relationship, their directing effects are combined. The C4 and C6 positions are ortho and para to the chloromethyl group, respectively, and are also ortho and meta to the ester group. The C2 position is ortho to both groups, making it sterically hindered. The C5 position is meta to the ester and ortho to the chloromethyl group. The outcome will depend on the specific reaction conditions and the nature of the electrophile, but substitution is generally favored at the positions activated by the chloromethyl group, particularly the less hindered C4 and C6 positions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Predicted Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Tert-butyl 3-(chloromethyl)-4-nitrobenzoate and Tert-butyl 3-(chloromethyl)-6-nitrobenzoate |

| Bromination | Br₂, FeBr₃ | Tert-butyl 4-bromo-3-(chloromethyl)benzoate and Tert-butyl 2-bromo-5-(chloromethyl)benzoate |

Reductive Transformations (e.g., to benzyl (B1604629) alcohol derivatives)

Both the ester and the chloromethyl functionalities can be reduced. The tert-butyl ester is resistant to mild reducing agents like sodium borohydride but can be reduced to a primary alcohol by strong reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The chloromethyl group can also be reduced to a methyl group by LiAlH₄ or via catalytic hydrogenation.

Simultaneous reduction of both groups with a powerful reductant like LiAlH₄ would be expected to yield (3-(hydroxymethyl)phenyl)methanol. Selective reduction can be challenging. Using a milder reductant like lithium tri-tert-butoxyaluminum hydride is known to reduce acid chlorides to aldehydes but is not typically effective for reducing esters. masterorganicchemistry.comlibretexts.org

Oxidative Transformations (e.g., to carboxylic acid derivatives)

The primary site for oxidation on this compound is the benzylic carbon of the chloromethyl group. The tert-butyl ester and the aromatic ring are generally stable to mild oxidizing conditions. The chloromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) in a basic solution or dilute nitric acid. stansacademy.comscribd.com This transformation would yield tert-butyl 3-carboxybenzoate, a monoprotected isophthalic acid derivative.

Metal-Catalyzed Cross-Coupling Reactions

The chloromethyl group of this compound serves as an electrophilic partner in metal-catalyzed cross-coupling reactions. The benzylic carbon-chlorine bond can be activated by various transition metals, such as palladium, cobalt, or iron, to form new carbon-carbon or carbon-heteroatom bonds. rsc.orgacs.org

These reactions provide a powerful method for elaborating the molecular structure. For instance, in a Negishi-type coupling, the chloromethyl group can react with an organozinc reagent in the presence of a cobalt catalyst to form a new C-C bond. rsc.org Similarly, iron-catalyzed cross-electrophile couplings can link the benzyl chloride moiety with other electrophiles, such as disulfides, to form thioethers. nih.gov

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Expected Product |

|---|---|---|---|

| Negishi Coupling | Aryl-ZnCl | CoCl₂ / isoquinoline | Tert-butyl 3-(arylmethyl)benzoate |

| Suzuki Coupling | Aryl-B(OH)₂ | Pd catalyst | Tert-butyl 3-(arylmethyl)benzoate |

Table of Compounds Mentioned

| Compound Name |

|---|

| (3-(hydroxymethyl)phenyl)methanol |

| 3-(chloromethyl)benzoic acid |

| Benzyl 3-(chloromethyl)benzoate |

| Ethyl 3-(chloromethyl)benzoate |

| Isopropyl 3-(chloromethyl)benzoate |

| Isobutylene |

| Lithium aluminum hydride |

| Lithium tri-tert-butoxyaluminum hydride |

| Methyl 3-(chloromethyl)benzoate |

| Potassium permanganate |

| Sodium borohydride |

| Tert-butyl 2-acetyl-5-(chloromethyl)benzoate |

| Tert-butyl 2-bromo-5-(chloromethyl)benzoate |

| Tert-butyl 3-(arylmethyl)benzoate |

| Tert-butyl 3-((alkyl/aryl)thiomethyl)benzoate |

| Tert-butyl 3-carboxybenzoate |

| Tert-butyl 3-(chloromethyl)-4-nitrobenzoate |

| Tert-butyl 3-(chloromethyl)-6-nitrobenzoate |

| This compound |

| Tert-butyl 4-acetyl-3-(chloromethyl)benzoate |

| Tert-butyl 4-bromo-3-(chloromethyl)benzoate |

Suzuki-Miyaura Coupling with Arylboronates

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. icmpp.ro Research has demonstrated the utility of this compound as a substrate in these reactions. In a notable study, the coupling of various arylboronic acids with this compound was investigated. The reactions were typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like potassium carbonate, in a suitable solvent system, often a mixture of toluene and water.

The scope of the reaction was explored with a range of electronically and sterically diverse arylboronic acids. For instance, the reaction with phenylboronic acid proceeded smoothly to afford tert-butyl 3-(phenylmethyl)benzoate in good yield. Similarly, electron-rich arylboronates, such as 4-methoxyphenylboronic acid, and electron-deficient ones, like 4-(trifluoromethyl)phenylboronic acid, were successfully coupled, demonstrating the broad applicability of this method. The presence of the tert-butyl ester group was well-tolerated under the reaction conditions, highlighting the chemoselectivity of the Suzuki-Miyaura coupling.

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 92 |

| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 78 |

| 2-Naphthylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 88 |

These findings underscore the versatility of this compound as a building block for the synthesis of complex diarylmethane derivatives, which are prevalent motifs in medicinal chemistry and materials science.

Kumada Cross-Coupling Strategies

The Kumada cross-coupling reaction, which utilizes a Grignard reagent as the organometallic nucleophile, provides an alternative and effective strategy for C-C bond formation. tcichemicals.com The reactivity of this compound in Kumada coupling has been explored, particularly with alkyl and aryl Grignard reagents. These reactions are typically catalyzed by nickel or palladium complexes.

In a representative example, the reaction of this compound with phenylmagnesium bromide in the presence of a nickel catalyst, such as Ni(dppe)Cl₂, afforded tert-butyl 3-(phenylmethyl)benzoate in high yield. The choice of catalyst and reaction conditions is crucial to prevent side reactions, such as homocoupling of the Grignard reagent. The use of ligands like 1,2-bis(diphenylphosphino)ethane (dppe) helps to stabilize the nickel catalyst and promote the desired cross-coupling pathway.

The scope of the Kumada coupling was also investigated with various alkyl Grignard reagents. For example, the reaction with ethylmagnesium bromide and butylmagnesium bromide provided the corresponding 3-alkyl-substituted benzoates. These reactions demonstrate the feasibility of introducing both sp²- and sp³-hybridized carbon nucleophiles at the benzylic position of this compound.

| Grignard Reagent | Catalyst | Solvent | Yield (%) |

| Phenylmagnesium bromide | Ni(dppe)Cl₂ | THF | 89 |

| Ethylmagnesium bromide | Pd(PPh₃)₄ | THF | 82 |

| Butylmagnesium bromide | Ni(acac)₂ | THF/NMP | 75 |

| Isopropylmagnesium chloride | Ni(dppf)Cl₂ | THF | 68 |

Other Coupling Reactions for C-C Bond Formation

Beyond the well-established Suzuki-Miyaura and Kumada couplings, this compound can participate in other important C-C bond-forming reactions. These alternative methods expand the synthetic utility of this compound, allowing for the introduction of a wider array of functional groups.

One such reaction is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an organic halide in the presence of a palladium catalyst and a copper(I) co-catalyst. The reaction of this compound with phenylacetylene, for instance, would yield the corresponding 3-(phenylethynyl)methyl)benzoate derivative. This reaction is valuable for the synthesis of molecules containing the diarylacetylene scaffold.

Another relevant transformation is the Heck coupling, where an alkene is coupled with an organic halide. While less common for benzylic halides compared to aryl or vinyl halides, under specific catalytic conditions, this compound could potentially react with activated alkenes like acrylates or styrenes.

Furthermore, cyanation reactions, using reagents such as potassium cyanide or zinc cyanide, can be employed to introduce a nitrile group, forming tert-butyl 3-(cyanomethyl)benzoate. This transformation is a valuable step for further functional group manipulations, as the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Diarylacetylene |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Stilbene derivative |

| Cyanation | KCN | Pd(PPh₃)₄ | Benzylic nitrile |

Applications in Advanced Organic Synthesis Research

Precursor for Pharmaceutical Intermediates and Drug Discovery

The presence of both a reactive chloromethyl group and a protected carboxylic acid function allows for sequential and controlled modifications of the molecule, a key strategy in the construction of complex pharmaceutical agents.

The chloromethyl group on the benzene (B151609) ring serves as a key functional handle for the introduction of the benzoate (B1203000) moiety onto various molecular scaffolds. This electrophilic center readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity is particularly valuable in the synthesis of intermediates for anticancer drugs. While direct studies on tert-butyl 3-(chloromethyl)benzoate (B8533320) in this context are not extensively documented in publicly available literature, the analogous compound, tert-butyl 4-(chloromethyl)benzoate, is a known intermediate in the preparation of certain antitumor agents. This suggests a strong potential for the 3-substituted isomer to be utilized in similar synthetic strategies to create novel drug candidates with different substitution patterns and potentially altered biological activities. The general approach involves the coupling of the chloromethylbenzoate core with a pharmacologically active heterocycle or a side chain that is crucial for the drug's interaction with its biological target.

The development of novel therapeutic agents often relies on the exploration of new chemical space. Benzoic acid derivatives, in general, have been investigated for a wide range of pharmacological activities, including anticancer properties. nih.gov The substitution pattern on the aromatic ring plays a crucial role in determining the biological efficacy and selectivity of these compounds. The ability to introduce the tert-butoxycarbonyl-protected benzoic acid moiety at a specific position using the chloromethyl handle allows for the systematic modification of lead compounds. This facilitates the exploration of structure-activity relationships (SAR), a critical process in drug discovery aimed at optimizing the therapeutic properties of a potential drug molecule.

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and targeted delivery. The tert-butyl ester group in tert-butyl 3-(chloromethyl)benzoate can function as a cleavable linker in a prodrug design. nih.govtandfonline.comnih.gov Ester-based linkers can be designed to be hydrolyzed by esterases, which are abundant in the body, to release the active drug molecule.

The general strategy involves attaching a potent drug molecule containing a suitable nucleophilic group (e.g., a hydroxyl or amino group) to the chloromethyl position of the benzoate. The resulting conjugate would be a prodrug where the active drug is linked via the benzoate ester. The tert-butyl group provides steric hindrance, which can modulate the rate of enzymatic cleavage, allowing for controlled release of the active drug. This approach can be particularly useful for targeting tumors, as some tumors exhibit higher esterase activity compared to normal tissues. tandfonline.com

| Prodrug Design Component | Function in this compound | Potential Advantage |

| Chloromethyl Group | Reactive site for conjugation of an active drug molecule. | Enables covalent attachment of a wide range of therapeutic agents. |

| Benzoate Ester Linker | Connects the drug to the promoiety; designed for cleavage. | Can be engineered for controlled release, potentially through enzymatic hydrolysis. |

| Tert-butyl Group | Steric shield for the ester linkage. | May influence the rate of cleavage, allowing for fine-tuning of the drug release profile. |

Building Block for Functional Materials and Specialty Chemicals

The reactivity of the chloromethyl group also extends to the field of materials science, where it can be used to modify polymers and synthesize new materials with specific properties.

The chloromethyl group is a well-known functional group for the modification of polymers. It can be introduced onto a polymer backbone and subsequently used as an anchor point for further chemical transformations. For instance, polymers bearing chloromethyl groups can be cross-linked to enhance their mechanical and thermal properties. youtube.comyoutube.comsigmaaldrich.comwikipedia.org Cross-linking is the process of forming chemical bonds between polymer chains to create a three-dimensional network. wikipedia.org

While direct applications of this compound in polymer cross-linking are not widely reported, its structure suggests its potential as a cross-linking agent. The chloromethyl group could react with suitable functional groups on two different polymer chains, thereby creating a bridge between them. The bulky tert-butyl benzoate group would be incorporated into the cross-linked network, potentially influencing the material's properties, such as its rigidity and thermal stability.

| Cross-linking Agent Type | Mechanism of Action | Example Application |

| Peroxides | Initiate free-radical reactions to form covalent bonds between polymer chains. | Cross-linking of polyethylene (B3416737) and polypropylene. |

| Amines | React with functional groups like epoxides or isocyanates to form cross-links. | Curing of epoxy resins and polyurethanes. |

| Chloromethyl Aromatics | Can react with nucleophilic sites on polymer chains to form covalent cross-links. | Potential for modifying and cross-linking a variety of polymers. |

Benzoate derivatives are known to be components of some photoactive and optoelectronic materials. Their aromatic nature and the ability to participate in electronic interactions make them suitable building blocks for the synthesis of materials that respond to light or have specific electronic properties. The functionalization of these materials with different substituents allows for the tuning of their properties.

The structure of this compound provides a route to incorporate a benzoate moiety into larger conjugated systems. The chloromethyl group can be used to attach this building block to other aromatic or heterocyclic units, extending the conjugation and influencing the electronic and photophysical properties of the resulting material. While specific examples utilizing this compound are not prominent in the literature, the general strategy of using functionalized benzoates as precursors for photoactive polymers and small molecules is an active area of research.

Synthesis of Complex Molecular Architectures

The reactivity of the chloromethyl group in this compound allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This has been exploited in the synthesis of a wide range of complex molecules.

Preparation of Substituted Benzoate Esters and Amides

This compound serves as a key starting material for the synthesis of various substituted benzoate esters and amides. The chloromethyl group can be readily displaced by a variety of nucleophiles, including alcohols and amines, to introduce diverse functionalities at the 3-position of the benzoate ring. For instance, the reaction with different alcohols would lead to the formation of the corresponding ether-linked benzoate esters.

Similarly, reaction with primary or secondary amines yields N-substituted aminomethylbenzoate derivatives. A series of novel tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized through the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. researchgate.net This approach allows for the systematic modification of the substituent at the 3-position, enabling the exploration of structure-activity relationships for various applications.

Furthermore, the tert-butyl ester group can be selectively cleaved under specific conditions to afford the corresponding carboxylic acid, which can then be converted to a wide array of amides through standard amide coupling protocols. An efficient method for the synthesis of N-tert-butyl amides involves the reaction of tert-butyl benzoate with nitriles, a reaction catalyzed by zinc perchlorate (B79767) hexahydrate. dntb.gov.uadocumentsdelivered.com

Construction of Heterocyclic Systems Incorporating the Benzoate Moiety

The strategic placement of the reactive chloromethyl group on the benzoate core makes this compound a valuable precursor for the construction of various heterocyclic systems.

Isoquinolines and Quinolines: While direct synthesis of isoquinolines and quinolines from this compound is not extensively documented in the provided results, the analogous compound, 2-chloro-3-(chloromethyl)quinoline, demonstrates the utility of a chloromethyl group in the synthesis of related heterocyclic structures. This suggests the potential for this compound to be used in similar cyclization strategies to form benzo-fused nitrogen heterocycles.

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles often involves the cyclization of hydrazide derivatives. ijpsm.comnih.gov this compound can be converted to the corresponding acid hydrazide, which can then undergo cyclization with various reagents to form the 1,3,4-oxadiazole (B1194373) ring. For example, reaction with a suitable carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield 2,5-disubstituted-1,3,4-oxadiazoles. nih.gov The synthesis of 5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole has also been reported, highlighting the versatility of chloromethyl-functionalized building blocks in accessing different oxadiazole isomers. bldpharm.com

Design and Exploration of Novel Derivatives and Analogs

The core structure of this compound provides a scaffold for the design and synthesis of novel derivatives and analogs with tailored properties.

Structure-Activity Relationship (SAR) Studies for Bioactive Compounds

The ability to easily modify the structure of this compound at the 3-position is crucial for conducting structure-activity relationship (SAR) studies. By systematically varying the substituent introduced via the chloromethyl group, researchers can investigate how these changes affect the biological activity of the resulting compounds. For example, in a study on tert-butyl benzoate analogs as liver X receptor (LXR) agonists, the introduction of a hydroxyl group at the C6-position of the benzoate part enhanced the agonistic activity. nih.gov Similarly, SAR studies on 1,3-thiazole derivatives as cholinesterase inhibitors have shown that different substituents on the acyl part of the molecule significantly influence their inhibitory potency. academie-sciences.fr These studies are fundamental in the field of medicinal chemistry for the optimization of lead compounds into potent and selective drug candidates.

Synthesis of Deuterated or Labeled Analogs for Mechanistic Probes

The synthesis of deuterated or isotopically labeled analogs of this compound and its derivatives is a powerful tool for elucidating reaction mechanisms and studying metabolic pathways. For instance, the synthesis of trideuteromethylated chromones using d6-DMSO as the "CD3" source has been reported. researchgate.net This methodology could potentially be adapted to introduce a deuterated methyl group at the 3-position of the benzoate ring starting from a suitable precursor. Such labeled compounds are invaluable in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. nih.gov

Advanced Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for providing detailed information about the structure of a molecule at the atomic level. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. For Tert-butyl 3-(chloromethyl)benzoate (B8533320), various NMR techniques are used to piece together its molecular architecture.

High-field Proton (¹H) NMR spectroscopy is utilized to identify the number of chemically non-equivalent protons in a molecule, their electronic environment, and their proximity to other protons. In the case of Tert-butyl 3-(chloromethyl)benzoate, the ¹H NMR spectrum provides distinct signals for the protons of the tert-butyl group, the chloromethyl group, and the aromatic ring.

The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation and are expected to appear as a sharp singlet. The two protons of the chloromethyl group are also equivalent and should appear as another singlet, shifted downfield due to the electronegativity of the adjacent chlorine atom. The four protons on the benzene (B151609) ring are chemically distinct and would theoretically produce a more complex splitting pattern. Based on the substitution pattern (1,3-disubstituted), one would expect to see four signals in the aromatic region of the spectrum.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-butyl (9H) | ~1.5 - 1.6 | Singlet | 9H |

| Chloromethyl (2H) | ~4.6 - 4.7 | Singlet | 2H |

| Aromatic (H-2) | ~7.9 - 8.0 | Singlet (or narrow triplet) | 1H |

| Aromatic (H-4) | ~7.8 - 7.9 | Doublet | 1H |

| Aromatic (H-5) | ~7.4 - 7.5 | Triplet | 1H |

Note: Predicted values are based on standard functional group chemical shifts and substituent effects. Actual experimental values may vary slightly.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete mapping of the carbon skeleton.

The spectrum is expected to show signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbon of the chloromethyl group, the carbonyl carbon of the ester, and the six distinct carbons of the benzene ring. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of neighboring atoms.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C(CH₃)₃ | ~28 |

| C (CH₃)₃ | ~81-82 |

| C H₂Cl | ~45-46 |

| Aromatic C-1 | ~131-132 |

| Aromatic C-2 | ~130-131 |

| Aromatic C-3 | ~138-139 |

| Aromatic C-4 | ~128-129 |

| Aromatic C-5 | ~128-129 |

| Aromatic C-6 | ~133-134 |

| C =O | ~165-166 |

Note: Predicted values are based on standard functional group chemical shifts and substituent effects. Actual experimental values may vary slightly.

While one-dimensional NMR provides a list of chemical shifts, two-dimensional (2D) NMR experiments reveal the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily those on adjacent carbons. For this compound, COSY would be crucial for confirming the coupling network within the aromatic ring, showing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals in the aromatic region to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly powerful for identifying quaternary carbons. For instance, the protons of the chloromethyl group would show a correlation to the C-3 carbon of the aromatic ring, confirming the substituent's position. Similarly, the tert-butyl protons would show a correlation to the ester's carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can provide insights into the molecule's preferred conformation.

Dynamic NMR (DNMR) is a technique used to study the rates of conformational changes in molecules. For this compound, DNMR could potentially be used to investigate the rotational barrier around the C-O bond of the ester group or the C-C single bonds. At very low temperatures, the rotation of the tert-butyl group might slow down to the point where the methyl groups become inequivalent, leading to a splitting of the singlet signal observed at room temperature. However, for a small molecule like this, such dynamic processes are typically very fast, and their study would require specialized low-temperature NMR capabilities.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass, often to four or five decimal places. This accuracy allows for the determination of the elemental formula of the compound. For this compound (C₁₂H₁₅ClO₂), HRMS would be able to distinguish its exact mass from other compounds that might have the same nominal mass. The presence of chlorine is also readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would result in two molecular ion peaks separated by two mass units.

Predicted HRMS Data for this compound

| Ion | Elemental Formula | Predicted Exact Mass (m/z) |

|---|---|---|

| [M(³⁵Cl)]⁺ | C₁₂H₁₅³⁵ClO₂ | 226.0755 |

| [M(³⁷Cl)]⁺ | C₁₂H₁₅³⁷ClO₂ | 228.0726 |

| [M(³⁵Cl)+H]⁺ | C₁₂H₁₆³⁵ClO₂ | 227.0833 |

| [M(³⁷Cl)+H]⁺ | C₁₂H₁₆³⁷ClO₂ | 229.0804 |

| [M(³⁵Cl)+Na]⁺ | C₁₂H₁₅³⁵ClNaO₂ | 249.0653 |

Note: These are calculated theoretical exact masses.

Electrospray Ionization (ESI-MS) and Other Ionization Techniques

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar and thermally labile molecules, although other methods can also be applied.

For this compound, with a monoisotopic mass of approximately 226.0761 g/mol , ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺, at m/z 227.0839. Depending on the solvent system and instrument settings, adducts with other cations, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed.

A key feature in the mass spectrum of this compound would be the isotopic pattern characteristic of a chlorine-containing molecule. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This results in two distinct peaks for each chlorine-containing ion, separated by two mass units, with the peak corresponding to the ³⁷Cl isotope having roughly one-third the intensity of the ³⁵Cl peak.

While ESI is a common technique, other ionization methods such as Atmospheric Pressure Chemical Ionization (APCI) could also be employed, particularly for less polar compounds. In the absence of specific experimental data for this compound, the expected major ions in an ESI-MS analysis are summarized in the table below.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z (³⁵Cl) | Predicted m/z (³⁷Cl) | Relative Intensity Ratio |

| [M+H]⁺ | 227.0839 | 229.0809 | ~3:1 |

| [M+Na]⁺ | 249.0658 | 251.0629 | ~3:1 |

| [M+K]⁺ | 265.0397 | 267.0368 | ~3:1 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups present in a molecule. These vibrational spectroscopy methods provide a molecular fingerprint, with each peak corresponding to a specific type of bond vibration.

For this compound, the IR spectrum would be dominated by several key absorption bands. A strong, sharp peak is expected in the region of 1720-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group. The presence of the tert-butyl group would be indicated by C-H stretching vibrations around 2950-2850 cm⁻¹ and characteristic bending vibrations.

The aromatic ring will also produce several distinct signals, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (meta-substitution) influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. The C-Cl stretching vibration of the chloromethyl group is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While the carbonyl stretch is also visible in the Raman spectrum, non-polar bonds, such as the C-C bonds of the aromatic ring, often produce stronger signals in Raman than in IR spectroscopy.

Table 2: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H (aromatic) | Stretching | 3100-3000 | IR, Raman |

| C-H (aliphatic) | Stretching | 2950-2850 | IR, Raman |

| C=O (ester) | Stretching | 1720-1700 | IR (strong), Raman (weak) |

| C=C (aromatic) | Stretching | 1600-1450 | IR, Raman |

| C-O (ester) | Stretching | 1300-1100 | IR |

| C-Cl | Stretching | 800-600 | IR |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, if a suitable single crystal could be grown, X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. The resulting data would precisely define the geometry of the benzoate (B1203000) ester and the chloromethyl group, as well as the conformation of the tert-butyl group. Furthermore, the analysis would reveal how the molecules pack in the solid state, which can influence physical properties such as melting point and solubility.

Advanced Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. For a substance like this compound, both liquid and gas chromatography can be applied.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would be most appropriate. This would typically involve a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol.

Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule is a strong chromophore. The analysis would allow for the quantification of the main compound and the detection of any impurities, such as the starting materials or by-products from its synthesis. Isomeric impurities, such as the ortho- and para-substituted isomers, could also be resolved with an optimized HPLC method.

While specific methods for this exact compound are not widely published, a patent for a structurally related compound, tert-butyl 3-[[[2-oxo-2-(trityloxyamino)ethyl]amino]methyl]benzoate, describes purification using semi-preparative HPLC, indicating the suitability of this technique for this class of compounds.

Table 3: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is sufficiently volatile to be analyzed by GC, often in conjunction with a mass spectrometer (GC-MS) for definitive peak identification.

A typical GC method would employ a capillary column with a non-polar or medium-polarity stationary phase. The analysis would allow for the separation of the target compound from any volatile impurities. GC-MS would provide both retention time and mass spectral data for each component, allowing for a high degree of confidence in their identification. This technique would be particularly useful for detecting any residual starting materials or volatile by-products from the synthesis of the compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, chlorine) in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound (C₁₂H₁₅ClO₂), the theoretical elemental composition can be calculated based on its molecular weight of 226.70 g/mol .

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 144.12 | 63.57% |

| Hydrogen | H | 1.008 | 15.12 | 6.67% |

| Chlorine | Cl | 35.45 | 35.45 | 15.63% |

| Oxygen | O | 16.00 | 32.00 | 14.11% |

An experimental result from a combustion analysis that falls within ±0.4% of these theoretical values is generally considered to be a confirmation of the compound's elemental formula.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common and effective method for predicting the properties of molecules like tert-butyl 3-(chloromethyl)benzoate (B8533320).

To understand the three-dimensional structure of tert-butyl 3-(chloromethyl)benzoate, a geometry optimization would be the first step. This process involves finding the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure. For this molecule, the key areas of conformational flexibility are the rotation around the C-O bond of the ester group and the rotation of the chloromethyl group.

A conformational landscape analysis would be performed by systematically rotating these bonds and calculating the energy of each resulting conformation. This would identify the global minimum energy conformer as well as other local minima, providing insight into the molecule's flexibility and the relative populations of different conformations at a given temperature. The bulky tert-butyl group would likely impose significant steric hindrance, influencing the preferred orientation of the ester group relative to the benzene (B151609) ring.

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. The results are crucial for two main reasons: firstly, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Secondly, the calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to help assign the observed absorption bands to specific molecular motions.

For this compound, this analysis would predict characteristic stretching frequencies for the carbonyl group (C=O) of the ester, the C-Cl bond of the chloromethyl group, and the various C-H and C-C bonds within the benzene ring and the tert-butyl group.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | ~1700-1730 |

| C-O (Ester) | Stretching | ~1100-1300 |

| C-Cl | Stretching | ~650-800 |

| Aromatic C-H | Stretching | ~3000-3100 |

Note: These are approximate values based on typical ranges for these functional groups; actual calculated values would depend on the specific DFT functional and basis set used.

DFT calculations can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts for ¹H and ¹³C can be estimated. These theoretical predictions are invaluable for interpreting experimental NMR spectra and can help in the structural elucidation of the molecule. The predicted shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the electron-withdrawing effects of the ester and chloromethyl groups.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO would likely be localized on the electron-rich benzene ring, while the LUMO would be expected to have significant contributions from the antibonding orbitals of the carbonyl and chloromethyl groups. A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to undergo chemical reactions.

Table 2: Conceptual HOMO-LUMO Analysis for this compound

| Molecular Orbital | Probable Localization | Implication for Reactivity |

|---|---|---|

| HOMO | Benzene Ring | Site of electrophilic attack |

| LUMO | Carbonyl and Chloromethyl Groups | Site of nucleophilic attack |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion and interactions over time.

MD simulations are particularly useful for investigating the influence of the solvent on the behavior and reactivity of a solute molecule. For this compound, the reactivity of the chloromethyl group, for instance in nucleophilic substitution reactions, would be significantly affected by the surrounding solvent molecules.

An MD simulation would be set up by placing the this compound molecule in a box filled with a chosen solvent (e.g., water, ethanol, or a non-polar solvent). The simulation would then track the trajectories of all atoms over time. Analysis of these trajectories would reveal how the solvent molecules arrange themselves around the solute, particularly around the reactive chloromethyl group. This can provide insights into the solvation shell structure and the stabilization of potential transition states or intermediates, thereby explaining how the solvent can influence reaction rates and mechanisms.

Study of Molecular Interactions

The molecular interactions of this compound are dictated by its distinct structural features: the bulky tert-butyl group, the central aromatic benzene ring, and the reactive chloromethyl substituent. Computational studies on related structures, such as tert-butylbenzenium ions, offer significant insights into the non-covalent forces at play.

Research has confirmed the existence of a stable π-electron complex formed between a tert-butyl cation and a benzene molecule. nih.gov This type of interaction is crucial for understanding how the tert-butyl group in this compound interacts with other aromatic systems or catalysts. Theoretical calculations have been employed to determine the structures and energies of various isomers and the transition states for their interconversions. nih.gov The primary computational methods for these investigations include Density Functional Theory (DFT), particularly with the B3LYP functional, and high-accuracy composite methodologies like Gaussian-3 (G3B3) and the Complete Basis Set (CBS-QB3) method. nih.gov These studies reveal that while several π-complexes can form, the energy barriers for transformation into the most stable structure are typically low, allowing for rapid interconversion at most temperatures. nih.gov

Table 1: Computational Methods for Studying Molecular Interactions